molecular formula C17H13Cl2N3O2 B12158090 2,4-dichloro-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)benzamide

2,4-dichloro-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)benzamide

Cat. No.: B12158090
M. Wt: 362.2 g/mol
InChI Key: USRKFKBKODGXAX-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring, an ethyl chain linking to a quinazolinone moiety, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Ethyl Linker: The ethyl linker can be introduced via alkylation reactions using ethyl halides or ethyl sulfonates.

    Formation of the Benzamide Moiety: The final step involves the coupling of the quinazolinone derivative with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.

    Substitution: The chlorine atoms on the benzene ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,4-dichloro-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and metabolic pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or receptors involved in cell signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorobenzamide: Lacks the quinazolinone moiety and has different biological activity.

    4-oxoquinazolin-3(4H)-yl derivatives: These compounds share the quinazolinone core but differ in the substituents on the benzene ring.

Uniqueness

2,4-dichloro-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)benzamide is unique due to the combination of the dichlorobenzamide and quinazolinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

2,4-dichloro-N-[2-(4-oxoquinazolin-3-yl)ethyl]benzamide

InChI

InChI=1S/C17H13Cl2N3O2/c18-11-5-6-12(14(19)9-11)16(23)20-7-8-22-10-21-15-4-2-1-3-13(15)17(22)24/h1-6,9-10H,7-8H2,(H,20,23)

InChI Key

USRKFKBKODGXAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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